molecular formula C13H19N3O6S B5503470 2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate

2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate

Cat. No.: B5503470
M. Wt: 345.37 g/mol
InChI Key: BWXWINGGGDLRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate is a useful research compound. Its molecular formula is C13H19N3O6S and its molecular weight is 345.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.09945651 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carboxy-Group Protection in Peptide Synthesis

  • Application : The 2-(p-nitrophenylthio)ethyl group, related to the query compound, has been used for carboxyl-group protection in peptide synthesis. It offers advantages like selective removal after conversion into the corresponding sulphone by treatment with alkali (Amaral, 1969).

Synthesis of Optically Active α-Amino Acid Derivatives

  • Application : Syn-α-amidoalkylphenyl sulfones, structurally similar to the query compound, have been prepared from chiral aldehydes. These compounds are crucial in synthesizing optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, important for creating biologically active compounds (Foresti et al., 2003).

Building Blocks in Organic Synthesis

  • Application : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to the query compound, are used as N-(Boc)-protected nitrones in reactions with organometallics. They are significant as building blocks in organic synthesis (Guinchard et al., 2005).

Synthesis of Sodium 4-Amino-3-nitro-benzenesulfonate

  • Application : The synthesis of sodium 4-amino-3-nitrobenzenesulfonic acid, related to the query compound, involves the action of dilute sodium hydroxide on ethyl [(4-chlorosulfonyl-2-nitro)-phenyllcarbamate. This process is essential for synthesizing certain compounds (Rosevear & Wilshire, 1982).

Synthesis of Substituted Benzyl N-Nitrosocarbamates

  • Application : Substituted benzyl N-nitrosocarbamates with functionalities similar to the query compound have been synthesized for designing novel photolabile structures. These structures are used as substances for controlled release of alkylating and crosslinking agents (Venkata et al., 2009).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-[(2-nitrophenyl)sulfonylamino]ethyl N-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6S/c1-2-3-8-14-13(17)22-10-9-15-23(20,21)12-7-5-4-6-11(12)16(18)19/h4-7,15H,2-3,8-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXWINGGGDLRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.